![molecular formula C18H22N2O2S B2940022 2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 725687-83-2](/img/structure/B2940022.png)
2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring. For example, suprofen has a 2-substituted thiophene framework .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions with various substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their specific structure. For example, thiophene itself is a liquid at room temperature with a density of 1.051 g/ml .Mechanism of Action
Target of Action
The compound “2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is a derivative of indole and thiophene . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial properties . The interaction of this compound with its targets could result in these various biological effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole and thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by indole and thiophene derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-13-8-6-7-12(11-13)20-18(21)16-14-9-4-2-3-5-10-15(14)23-17(16)19/h6-8,11H,2-5,9-10,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCPOBRZVCUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
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